1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and a trifluoromethyl group attached to the ethanone moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromothiazole, which can be obtained through the bromination of thiazole.
Reaction with Trifluoroacetyl Chloride: The 4-bromothiazole is then reacted with trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiazolidines. Reagents such as hydrogen peroxide (H₂O₂) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction are commonly used.
Condensation Reactions: The trifluoromethyl ketone group can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
Scientific Research Applications
1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to anticancer activity.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone can be compared with other thiazole derivatives such as:
2-(4-Bromophenyl)thiazole: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
4-(Trifluoromethyl)thiazole: Lacks the bromine atom, which affects its substitution reactions and biological properties.
Thiazole-2-carboxylic acid: Contains a carboxylic acid group instead of the trifluoromethyl ketone, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NOS/c6-2-1-12-4(10-2)3(11)5(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBIFDSUORVTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226124 | |
Record name | Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-33-2 | |
Record name | Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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